dMCL1-2 Exhibits Superior Binding Affinity Compared to the PROTAC Degrader C3
dMCL1-2 binds to MCL-1 with a reported dissociation constant (Kd) of 30 nM, as determined in the OPM2 multiple myeloma cell line [1]. In contrast, the cereblon-based PROTAC degrader C3 (also known as PROTAC Mcl1 degrader-1) exhibits a significantly lower potency with an IC50 of 0.78 μM (780 nM) for MCL-1 inhibition and degradation . This represents a ~26-fold difference in potency favoring dMCL1-2 under the respective assay conditions.
| Evidence Dimension | Binding affinity (Kd) vs. Degradation potency (IC50) |
|---|---|
| Target Compound Data | Kd = 30 nM (dMCL1-2) |
| Comparator Or Baseline | IC50 = 0.78 ± 0.12 μM (C3, PROTAC Mcl1 degrader-1) |
| Quantified Difference | Approximately 26-fold higher potency for dMCL1-2 |
| Conditions | dMCL1-2: Kd measured in OPM2 MM cell line; C3: IC50 for MCL-1 inhibition/degradation |
Why This Matters
This ~26-fold difference in potency indicates that dMCL1-2 requires a significantly lower concentration to achieve effective MCL-1 engagement and degradation, which is critical for minimizing off-target effects and conserving compound in cell-based assays.
- [1] Wang H, Guo M, Wei H, Chen Y. Targeting MCL-1 in cancer: current status and perspectives. J Hematol Oncol. 2021;14(1):67. View Source
